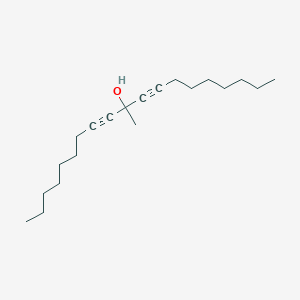
10-Methylnonadeca-8,11-diyn-10-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Methylnonadeca-8,11-diyn-10-OL is a unique organic compound characterized by its branched enynenynol structure. This compound is part of a class of molecules known for their complex and intriguing chemical properties . Its molecular formula is C20H32O, and it features a combination of alkynes and alcohol functional groups, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-Methylnonadeca-8,11-diyn-10-OL typically involves multi-step organic reactions. One common approach is the coupling of appropriate alkyne precursors followed by selective hydrogenation and functional group transformations. The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the coupling reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing purification techniques such as distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions: 10-Methylnonadeca-8,11-diyn-10-OL undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using reagents like chromium trioxide or potassium permanganate.
Reduction: The alkyne groups can be selectively reduced to alkenes or alkanes using hydrogenation catalysts such as palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the alcohol functional group.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products: The major products formed from these reactions include ketones, carboxylic acids, alkenes, and substituted alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
10-Methylnonadeca-8,11-diyn-10-OL has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of advanced materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of 10-Methylnonadeca-8,11-diyn-10-OL involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and modulating biochemical pathways. The presence of multiple functional groups allows it to participate in various types of chemical interactions, including hydrogen bonding, hydrophobic interactions, and covalent modifications .
Comparison with Similar Compounds
- Oldmacdenynenynol
- Cowenynenynol
- Turkenynenynol
- Goosenynenynol
- Serpentenynenynol
- Giraffenynenynol
- Duckenynenynol
Comparison: 10-Methylnonadeca-8,11-diyn-10-OL stands out due to its specific branching and functional group arrangement, which imparts unique chemical reactivity and biological activity. Compared to similar compounds, it offers distinct advantages in terms of stability and versatility in synthetic applications .
Properties
CAS No. |
62967-59-3 |
|---|---|
Molecular Formula |
C20H34O |
Molecular Weight |
290.5 g/mol |
IUPAC Name |
10-methylnonadeca-8,11-diyn-10-ol |
InChI |
InChI=1S/C20H34O/c1-4-6-8-10-12-14-16-18-20(3,21)19-17-15-13-11-9-7-5-2/h21H,4-15H2,1-3H3 |
InChI Key |
BWJIEMXTYDNDJV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC#CC(C)(C#CCCCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Bromo-4'-iodo-1,1'-bi(bicyclo[2.2.1]heptane)](/img/structure/B14518209.png)
![Ethyl [7-(oct-1-en-1-yl)-1,4-dioxaspiro[4.4]nonan-6-yl]acetate](/img/structure/B14518215.png)

![4-[2-(Piperidin-1-yl)ethyl]benzene-1,2-diol](/img/structure/B14518238.png)
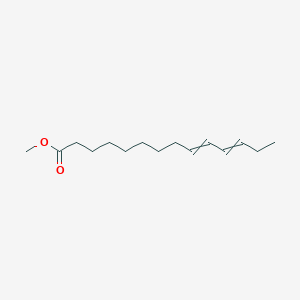
![N-Ethyl-N-{2-[2-(2-methoxyethoxy)ethoxy]ethyl}-3-methylaniline](/img/structure/B14518249.png)

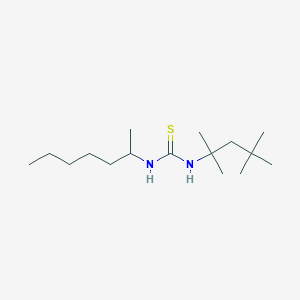
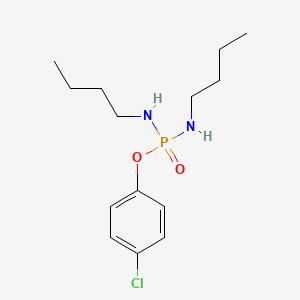
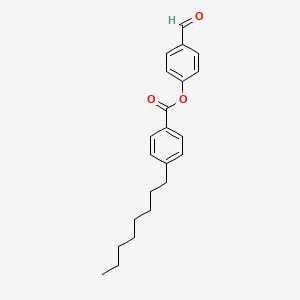
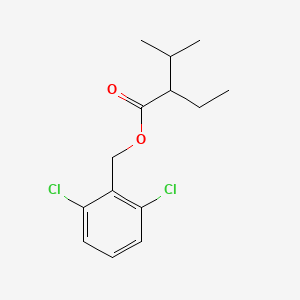
![4-[4-(Benzyloxy)phenyl]-5-methyl-1,3-oxazole](/img/structure/B14518290.png)

